molecular formula C14H19N B14521188 (4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine CAS No. 62467-47-4

(4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine

Cat. No.: B14521188
CAS No.: 62467-47-4
M. Wt: 201.31 g/mol
InChI Key: DKZPFSIEPSHILE-KGLIPLIRSA-N
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Description

(4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of the phenanthridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine typically involves multi-step organic reactions. One common method includes the catalytic enantioselective Michael addition-lactonization of enone-acid substrates. This process uses commercially available isothiourea tetramisole as a catalyst to achieve high diastereo- and enantiocontrol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs.

Scientific Research Applications

(4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine is unique due to its specific stereochemistry and the presence of a methyl group at the 5-position

Properties

CAS No.

62467-47-4

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

(4aS,10bR)-5-methyl-2,3,4,4a,6,10b-hexahydro-1H-phenanthridine

InChI

InChI=1S/C14H19N/c1-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-3,6-7,13-14H,4-5,8-10H2,1H3/t13-,14+/m1/s1

InChI Key

DKZPFSIEPSHILE-KGLIPLIRSA-N

Isomeric SMILES

CN1CC2=CC=CC=C2[C@@H]3[C@@H]1CCCC3

Canonical SMILES

CN1CC2=CC=CC=C2C3C1CCCC3

Origin of Product

United States

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